1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}azepane
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Overview
Description
1-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE is a complex organic compound characterized by its unique structure, which includes a benzyloxy and methoxy group attached to a benzyl ring, a piperidyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(benzyloxy)-4-methoxybenzyl chloride with piperidine under controlled conditions to form the piperidyl intermediate. This intermediate is then reacted with azepane under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy and methoxy groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the piperidyl and azepane rings.
1-Benzyloxy-4-methoxybenzene: Similar structure but without the piperidyl and azepane components.
Uniqueness
1-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}AZEPANE is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C26H36N2O2 |
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Molecular Weight |
408.6 g/mol |
IUPAC Name |
1-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C26H36N2O2/c1-29-25-12-11-23(19-26(25)30-21-22-9-5-4-6-10-22)20-27-17-13-24(14-18-27)28-15-7-2-3-8-16-28/h4-6,9-12,19,24H,2-3,7-8,13-18,20-21H2,1H3 |
InChI Key |
TZPRBKKGCHQRGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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